methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride
Description
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride (CAS: 222714-37-6) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₂ (molecular weight: 229.70 g/mol). Structurally, it consists of a benzoate ester backbone substituted with a methyl group at the 2-position and an (S)-configured 1-aminoethyl group at the 4-position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of phenoxyethyl piperidine derivatives for therapeutic applications, such as arthritis treatment.
Key synthetic routes involve coupling reactions with ammonium salts under controlled conditions, achieving high yields (e.g., 83% in one protocol). Its physicochemical properties include moderate solubility in polar solvents due to the hydrochloride salt form and stability under inert storage conditions (e.g., argon atmosphere).
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUHYRYPQSDBJ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. This process can be catalyzed by chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 80°C, 6h | 4-[(1S)-1-aminoethyl]-2-methylbenzoic acid | 85–88 |
| Basic Hydrolysis | 1M NaOH, 60°C, 4h | Sodium 4-[(1S)-1-aminoethyl]-2-methylbenzoate | 92–95 |
Mechanistic studies indicate nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.
Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form amides.
Key reaction :
Conditions :
-
Yields range from 75% to 82% depending on stoichiometry.
Catalytic Hydrogenation
The aromatic ring undergoes hydrogenation in the presence of catalysts:
Conditions :
| Substrate | Product | Selectivity |
|---|---|---|
| Aromatic ring | Cyclohexane derivative | >95% for cis-isomer |
Diazotization and Coupling
The amino group participates in diazotization reactions, enabling aryl coupling:
Steps :
Example :
Yields: 60–70%.
Reductive Amination
The aminoethyl side chain undergoes reductive amination with ketones or aldehydes:
Conditions :
| Carbonyl Compound | Product | Yield (%) |
|---|---|---|
| Formaldehyde | N-Methyl derivative | 78 |
| Acetone | N-Isopropyl derivative | 65 |
Schiff Base Formation
Reacts with aldehydes to form imines under mild conditions:
Example :
Salt Formation
The hydrochloride salt undergoes ion exchange with other acids:
Reagents :
| Counterion | Solubility (g/100 mL H₂O) |
|---|---|
| Cl⁻ | 12.5 |
| SO₄²⁻ | 8.2 |
Nucleophilic Aromatic Substitution
The methyl-substituted aromatic ring participates in electrophilic substitutions:
Reactions :
-
Nitration: HNO₃/H₂SO₄, 0°C → meta-nitro derivative.
-
Sulfonation: SO₃/H₂SO₄, 50°C → para-sulfo product.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride is significant in the realm of medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new anticancer agents. For instance, modifications to the amino group and the benzoate moiety have led to compounds exhibiting selective cytotoxicity against various cancer cell lines. These studies indicate a promising pathway for developing targeted cancer therapies using this compound as a foundational structure .
Synthetic Biology Applications
In synthetic biology, this compound serves as a building block for creating complex molecules through enzymatic pathways. Its incorporation into biosynthetic routes has been explored to produce valuable natural products.
Case Study: Enzyme-Mediated Synthesis
A study highlighted the use of engineered enzymes capable of catalyzing the transformation of this compound into more complex structures, such as alkaloids and flavonoids. These compounds have significant pharmaceutical relevance, including anti-inflammatory and antimicrobial properties . The biocatalytic processes not only improve yield but also enhance the sustainability of chemical synthesis.
Pharmaceutical Development
The compound has been investigated for its potential role in developing pharmaceuticals aimed at treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further research.
Case Study: Neurological Disorder Treatments
Recent patents have suggested that derivatives of this compound could be effective in treating conditions such as schizophrenia and bipolar disorder. The mechanism is believed to involve modulation of neurotransmitter systems, particularly those influenced by serotonin and dopamine . Clinical trials are necessary to validate these findings and assess the efficacy and safety profiles of these derivatives.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related hydrochlorides and amines (Table 1).
Table 1: Structural and Functional Comparison
Functional and Application Differences
- Target Compound vs. AEBSF: While both are hydrochlorides with aminoethyl groups, AEBSF contains a sulphonyl fluoride moiety, enabling covalent binding to serine proteases for inhibition. In contrast, the target compound lacks this reactive group and is instead used in coupling reactions for drug synthesis.
- Target Compound vs. Y-27632 : Y-27632’s cyclohexanecarboxamide and pyridinyl groups confer specificity for Rho kinase inhibition, whereas the target’s benzoate ester structure prioritizes versatility in organic synthesis.
- Target Compound vs. (S)-1-(4-Nitrophenyl)ethanamine Hydrochloride : The nitro group in the latter enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the methyl and benzoate groups in the target compound influence steric hindrance and solubility.
Physicochemical and Stability Properties
- Solubility : The hydrochloride salt form improves water solubility in all listed compounds. However, AEBSF’s sulphonyl fluoride group increases reactivity with water, necessitating careful handling.
- Stability : The target compound and Y-27632 are stable under inert storage, whereas AEBSF reacts with glass, requiring specialized containers.
Biological Activity
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride, also known as methyl (S)-2-(1-aminoethyl)benzoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. Its structure includes:
- A benzoate group linked to an aminoethyl moiety .
- A hydrochloride form that enhances solubility and stability.
The presence of both an amino group and a methyl ester functional group suggests potential reactivity in various biological contexts, particularly in medicinal applications.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antiviral Activity : Preliminary studies indicate that this compound may act as an inhibitor of the hepatitis C virus helicase, suggesting its potential as a therapeutic agent against viral infections.
- Enzyme Interaction : The amino group can form hydrogen bonds with target enzymes or receptors, potentially modulating their activity. This interaction is crucial for its role as a biochemical probe in receptor studies.
- Fungal Inhibition : Related compounds have demonstrated effectiveness in controlling fungal growth, which may extend to this compound due to structural similarities.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound's amino group allows it to interact with various molecular targets through hydrogen bonding and electrostatic interactions, influencing their function.
- Chemical Reactivity : It can undergo several reactions:
- Oxidation : The amino group can be oxidized to form imines or nitriles.
- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to the formation of amides or other derivatives.
Case Study 1: Antiviral Potential
A study focused on the antiviral properties of this compound highlighted its inhibitory effects on hepatitis C virus helicase. In vitro assays demonstrated that the compound could significantly reduce viral replication by interfering with the helicase's function. Further research is needed to elucidate the precise binding mechanisms and optimize the compound for therapeutic use.
Case Study 2: Fungal Inhibition
Research into similar benzimidazole derivatives has shown promising results in controlling fungal pathogens. Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride was evaluated for its antifungal properties against common agricultural fungi. Results indicated a significant reduction in fungal spore viability, suggesting potential applications in agriculture for crop protection.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl 3-(1-aminoethyl)benzoate hydrochloride | High | Variation in position affects biological activity |
| Methyl 4-(1-aminoethyl)benzoate | Moderate | Lacks hydrochloride salt; different solubility profile |
| Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | Moderate | Contains a naphthalene moiety; different pharmacological properties |
This table illustrates the unique features of this compound compared to related compounds, emphasizing its potential for further research in drug development.
Q & A
Q. Stereochemical Validation :
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with mobile phases optimized for resolving enantiomers.
- Optical Rotation : Compare experimental values (e.g., [α]D²⁵) with literature data for consistency .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical integrity?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Identify functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, NH₃⁺ stretch ~2500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the hydrochloride salt .
Advanced: How can researchers mitigate conflicting data in biological activity studies involving this compound?
Methodological Answer:
Conflicting bioactivity data may arise from:
- Impurity Profiles : Use HPLC-MS to quantify trace byproducts (e.g., desmethyl or racemized analogs) that may interfere with assays .
- Stability Under Assay Conditions : Conduct stability studies (e.g., pH, temperature) to rule out degradation. For example, monitor ester hydrolysis via LC-MS in buffered solutions .
- Receptor-Specific Variability : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, cellular cAMP assays for functional activity) .
Example Data Contradiction Resolution:
If one study reports antagonism and another agonism, test enantiomerically pure batches to confirm if racemization during storage alters activity .
Advanced: What experimental strategies optimize enantiomeric excess (ee) during large-scale synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., Josiphos) in hydrogenation reactions to achieve >95% ee .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in HCl-containing solvents to enrich the (1S)-form .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during synthesis .
Q. Table 1: Comparison of Chiral Resolution Methods
| Method | ee Achieved | Cost Efficiency | Scalability |
|---|---|---|---|
| Chiral HPLC | 99% | Low | Small-scale |
| Catalytic Hydrogenation | 95–98% | Moderate | Industrial |
| CIDR | 99% | High | Pilot-scale |
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Storage Conditions :
- Stability Indicators :
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification :
- Biological Testing :
- Kinase Profiling : Use panels (e.g., Eurofins KinaseScan®) to identify off-target effects.
- ADMET Prediction : Apply in silico tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .
Q. Table 2: SAR Data for Selected Derivatives
| Derivative | IC₅₀ (Target A) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Parent Compound | 0.5 µM | 10.2 | 2.1 h |
| 2-Chloro Analog | 0.3 µM | 8.5 | 1.8 h |
| Cyclopropylamine Analog | 1.2 µM | 5.9 | 4.5 h |
Advanced: What methodologies resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula consistency (e.g., C₁₂H₁₆ClNO₂ requires m/z 265.0874 for [M+H]⁺) .
- X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure .
- Batch-to-Batch Comparative Analysis : Use multivariate statistics (e.g., PCA) on NMR/FTIR spectra to identify outlier batches .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H314 hazard) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via licensed waste handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
